1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
Description
Structural Complexity and Heterocyclic Synergy in Medicinal Chemistry
Triazolo[4,3-b]Pyridazine: Nitrogen-Rich Scaffold for Targeted Interactions
The triazolo[4,3-b]pyridazine component introduces a dense array of nitrogen atoms, creating hydrogen-bonding opportunities with polar residues in protein targets. This system’s fused bicyclic structure enforces rigidity, reducing entropic penalties upon binding. In kinase inhibitors, similar pyridazine derivatives have demonstrated selective interactions with hinge regions, as evidenced by X-ray co-crystallography. The electron-deficient nature of the pyridazine ring further enables charge-transfer interactions with proximal electron-rich amino acids like tyrosine or tryptophan.
1,4-Diazepane: Conformational Flexibility and Spatial Optimization
The 1,4-diazepane linker provides seven-membered ring flexibility, allowing the two heteroaromatic systems to adopt optimal orientations for simultaneous target engagement. Molecular dynamics simulations of analogous diazepane-containing compounds show transient puckering conformations that enable adaptation to binding site topography. This flexibility contrasts with smaller cyclic amines (e.g., piperazine), which exhibit restricted motion and may limit binding efficiency in complex protein environments.
Table 1: Key Structural Contributions of Heterocyclic Components
Properties
IUPAC Name |
5-methyl-7-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N10/c1-12-9-15(26-16(20-12)17-10-19-26)24-6-2-5-23(7-8-24)14-4-3-13-21-18-11-25(13)22-14/h3-4,9-11H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKPYWXDNXGIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) under supercritical carbon dioxide conditions . This method is advantageous due to its solvent-free nature and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or thionyl chloride (SOCl2).
Major Products
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazole-based compounds in cancer therapy. The triazolo[1,5-a]pyrimidine moiety has been associated with various anticancer mechanisms due to its ability to inhibit specific kinases involved in tumor growth. For instance:
- Kinase Inhibition : Compounds containing the triazole scaffold have been shown to selectively inhibit c-Met kinases, which are implicated in non-small cell lung cancer and other malignancies. A derivative of this compound exhibited IC50 values in the nanomolar range against c-Met, demonstrating potent anticancer activity .
Antimicrobial Properties
The structural features of this compound suggest it may also possess antimicrobial activity. Triazole derivatives have been explored for their efficacy against various bacterial and fungal strains. The ability to modify substituents on the triazole ring allows for the optimization of antimicrobial properties.
Neuroprotective Effects
Preliminary research indicates that compounds similar to 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane may offer neuroprotective benefits. The interaction with neurotransmitter systems and modulation of neuroinflammatory pathways are areas of ongoing investigation .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that can include cyclization processes to form the triazole and diazepane rings. Variations in synthesis can lead to derivatives with enhanced biological activity or improved pharmacokinetic profiles.
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl} | Cyclization from precursors | Anticancer |
| 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl} | Multi-step synthesis | Antimicrobial |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, a series of triazole derivatives were synthesized and tested for their anticancer properties. One derivative demonstrated significant inhibition of tumor cell proliferation in vitro and showed promising results in vivo models .
Case Study 2: Antimicrobial Efficacy
A related compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated a dose-dependent response with MIC values comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in viral replication or bacterial cell wall synthesis, thereby exerting its antiviral or antibacterial effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its dual heterocyclic systems attached to diazepane. Key analogues for comparison include:
a) 5-Methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine ()
- Structural Difference : Lacks the diazepane and triazolopyridazine moieties but features a trifluoromethylphenyl group.
- Implications : The CF₃ group enhances lipophilicity and metabolic stability, which may improve pharmacokinetics compared to the target compound’s methyl group .
b) N-(benzo[b]thiophen-5-yl)-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (D2) ()
- Structural Difference : Contains a benzo[b]thiophene substituent instead of triazolopyridazine.
c) 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine (1b) ()
- Structural Difference : Nitro and oxo groups at positions 6 and 6.
- Implications : The electron-withdrawing nitro group increases polarity, likely reducing cell permeability compared to the target compound’s unsubstituted pyrimidine ring .
Pharmacological and Physicochemical Properties
Limited data exist for the target compound, but trends from analogues suggest:
a) LogP and Solubility
- Target Compound : Estimated logP ~2.1 (moderate lipophilicity due to diazepane and methyl groups).
- D2 () : Higher logP (~3.5) due to benzo[b]thiophene, favoring membrane permeability but risking toxicity.
- 1b () : Lower logP (~1.8) due to nitro/oxo groups, limiting bioavailability .
Pharmacokinetic Predictions
highlights docking studies for triazolopyrimidines, suggesting that substituents like benzo[b]thiophene enhance target binding through π-π interactions.
Biological Activity
The compound 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize key properties and effects.
Structural Information
- Molecular Formula: C14H16N8
- Molecular Weight: 288.33 g/mol
- IUPAC Name: this compound
- SMILES Notation: CC1=NC2=NC=NN2C(=C1)N3CCNCC3
Anticancer Activity
Recent studies have demonstrated that compounds with similar triazole frameworks exhibit significant anticancer properties. For instance:
- Case Study:
Enzyme Inhibition
The compound's structural similarities to known inhibitors suggest potential activity against specific enzymes:
- Heparanase Inhibition:
Antimicrobial Activity
The biological evaluation of related triazole compounds has also indicated promising antimicrobial properties:
- In Vitro Studies:
Biological Activity Summary Table
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 | 0.98 ± 0.08 | |
| Anticancer | MCF-7 | 1.05 ± 0.17 | |
| Anticancer | HeLa | 1.28 ± 0.25 | |
| Heparanase Inhibition | - | ~5 |
Structural Comparisons with Related Compounds
| Compound Name | Molecular Formula | Activity Type |
|---|---|---|
| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine | C6H6N4O | Anticancer |
| [1,2,4]Triazolo[4,3-b]pyridazine | C8H8N4 | Enzyme Inhibition |
Q & A
Q. What are the optimal synthetic routes for preparing 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane, and how do solvent systems influence reaction efficiency?
Answer: Multi-component reactions (MCRs) using 3-amino-1,2,4-triazole, aldehydes, and β-dicarbonyl precursors are effective for synthesizing triazolopyrimidine cores. For example, ethanol/water (1:1 v/v) solvent systems improve regioselectivity and reduce side reactions compared to molten-state conditions . Catalysts like TMDP (trimethylenedipiperidine) enhance yields but require careful handling due to toxicity . Post-synthesis, diazepane ring functionalization can be achieved via nucleophilic substitution or coupling reactions. Purification via silica gel chromatography and crystallization in ethanol is recommended for isolating intermediates .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound and its intermediates?
Answer:
- 1H/13C NMR : Assign chemical shifts for triazolopyrimidine protons (δ 8.1–8.9 ppm for aromatic protons) and diazepane methylene groups (δ 3.2–4.0 ppm). Substituents like methyl groups on the triazole ring appear at δ 2.4–2.6 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error. For example, a derivative with molecular formula C₁₃H₁₃N₅S showed an HRMS m/z of 279.0892 (calc. 279.0889) .
- IR Spectroscopy : Detect C=N stretching (1600–1650 cm⁻¹) and N-H bending (1500–1550 cm⁻¹) to verify triazole ring formation .
Q. How should researchers design preliminary biological activity screens for this compound?
Answer:
- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., Enterococcus faecium) using broth microdilution (MIC ≤16 μg/mL indicates potency) .
- Enzyme Inhibition : Screen against dihydroorotate dehydrogenase (DHODH) for antimalarial activity via IC₅₀ measurements .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices (>10-fold vs. pathogens) .
Advanced Research Questions
Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?
Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the triazolopyrimidine core to enhance metabolic stability. Derivatives with 5-methyl and 7-aryl substituents show improved antibacterial activity .
- Diazepane Modifications : Replace the diazepane ring with piperazine or morpholine moieties to study conformational effects on target binding .
- Quantitative SAR (QSAR) : Use computational tools to correlate logP values (1.5–3.5) with membrane permeability and activity .
Q. What in vivo models have been validated for studying the pharmacological potential of related triazolopyrimidine derivatives?
Answer:
- Antimalarial Models : Oral administration (50 mg/kg/day) in Plasmodium berghei-infected mice reduced parasitemia by >90% over 7 days .
- Bacterial Infection Models : Intraperitoneal dosing (20 mg/kg) in murine E. faecium sepsis models improved survival rates by 60% vs. controls .
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂ ≈ 4–6 hours) and tissue distribution via LC-MS/MS .
Q. How can metabolic stability challenges be addressed during lead optimization?
Answer:
- Cytochrome P450 Avoidance : Replace metabolically labile groups (e.g., methylthio) with stable substituents (e.g., trifluoromethyl) to reduce oxidative clearance .
- Prodrug Strategies : Mask polar groups (e.g., -OH) as esters or carbamates to enhance oral bioavailability .
- Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., N-demethylation) and guide structural refinements .
Q. What methods confirm target engagement for triazolopyrimidine-based compounds?
Answer:
- Macromolecular Synthesis Assays : Quantify inhibition of bacterial cell-wall biosynthesis via reduced incorporation of radiolabeled N-acetylglucosamine .
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD ≤100 nM) to purified DHODH or 14α-demethylase .
- Crystallography : Resolve co-crystal structures (e.g., PDB 3LD6) to identify key hydrogen bonds (e.g., triazole N3 with Ser129) .
Q. How do structural modifications influence solid-state stability and crystallinity?
Answer:
- Crystal Engineering : Derivatives with para-substituted aryl groups (e.g., 4-chlorophenyl) form stable monoclinic crystals (space group P2₁/c) via π-π stacking .
- Thermal Analysis : Monitor melting points (114–338°C) to correlate substituent bulk with lattice stability. For example, 5-methyl derivatives melt at 205–207°C .
- Hygroscopicity Testing : Assess moisture uptake (<1% w/w at 75% RH) to guide formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
